L-xylo-hex-3-ulonolactone
Description
Significance within Carbohydrate Metabolism and Lactone Chemistry
L-xylo-hex-3-ulonolactone is a crucial intermediate in the animal pathway for ascorbic acid synthesis. harvard.edunih.govwikipedia.org This pathway begins with glucose and proceeds through several enzymatic steps to produce L-ascorbic acid. wikipedia.org The formation of this compound is catalyzed by the enzyme L-gulonolactone oxidase (GULO), which oxidizes L-gulono-1,4-lactone. harvard.edunih.govwikipedia.org This reaction is a critical control point in the biosynthesis of vitamin C in the species that can produce it. wikipedia.org
The chemical nature of this compound as a lactone—a cyclic ester—is fundamental to its role. The lactone ring provides a degree of stability, yet it is also susceptible to hydrolysis and other reactions, which is a key feature of its subsequent spontaneous, non-enzymatic conversion to L-ascorbic acid. wikipedia.org The presence of the ketone and multiple hydroxyl groups makes the molecule hydrophilic and capable of participating in various hydrogen-bonding interactions, influencing its behavior in biological systems. vulcanchem.com
Historical Development of Research on Hexulonolactones and Related Biosynthetic Intermediates
The journey to understanding the role of hexulonolactones like this compound is intertwined with the history of vitamin C research. Early in the 20th century, the structure of ascorbic acid, initially called hexuronic acid, was determined. frontiersin.org This discovery spurred investigations into its biosynthesis. The "animal pathway" of vitamin C synthesis was elucidated, identifying key intermediates such as D-glucuronic acid, L-gulonic acid, and L-gulono-1,4-lactone. wikipedia.org
The enzyme L-gulonolactone oxidase was identified as the key enzyme responsible for the final step in the enzymatic part of this pathway, catalyzing the oxidation of L-gulono-1,4-lactone to form this compound. harvard.edunih.govwikipedia.org A significant breakthrough was the realization that humans, other primates, and guinea pigs lack a functional GULO enzyme due to genetic mutations, rendering them unable to synthesize their own vitamin C. wikipedia.orgnih.gov
In contrast, the primary biosynthetic route in plants, known as the Smirnoff-Wheeler pathway, proceeds through different intermediates, including L-galactose and L-galactono-1,4-lactone. nih.govpnas.orgoup.com The discovery of this alternative pathway highlighted the diversity of carbohydrate metabolism across different kingdoms of life. The 25th anniversary of the proposal of the d-mannose/l-galactose pathway in plants in 2023 marked a significant milestone in understanding ascorbic acid metabolism. novanet.canih.gov
Current Academic Perspectives and Unaddressed Research Questions Pertaining to this compound
While the central role of this compound in the animal pathway of vitamin C synthesis is well-established, several research questions remain. A key area of interest is the precise mechanism and kinetics of the spontaneous conversion of this compound to L-ascorbic acid. Understanding the factors that influence this non-enzymatic rearrangement could have implications for industrial vitamin C production.
Furthermore, the potential for alternative metabolic roles of this compound and related hexulonolactones is an area of ongoing investigation. For instance, research in filamentous fungi has identified an l-xylo-3-hexulose (B1258493) reductase, an enzyme that acts on a related compound, l-xylo-3-hexulose, in the D-galactose catabolism pathway. nih.gov This suggests that the metabolism of these types of sugars may be more complex and widespread than previously thought.
Another area of active research is the potential for re-engineering vitamin C biosynthesis in organisms that have lost this ability. The successful expression of a functional rat GULO enzyme in human cells using an adenoviral vector has demonstrated the feasibility of this concept at a cellular level. rhea-db.org Further research in this area could explore the therapeutic potential of restoring vitamin C synthesis.
Finally, the broader physiological implications of the absence of this compound and subsequent vitamin C synthesis in humans and other species remain a topic of interest, particularly in relation to the onset and progression of diseases with an oxidative damage component. nih.gov
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H8O6 | nih.gov |
| Molecular Weight | 176.12 g/mol | nih.gov |
| IUPAC Name | (3S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione | nih.gov |
| InChIKey | PJBQWWHYTVYMLO-MDZRLIFHSA-N | nih.gov |
| ChEBI ID | CHEBI:28745 | nih.gov |
Table 2: Key Compounds in Vitamin C Biosynthesis Pathways
| Compound Name | Role | Pathway |
| This compound | Intermediate, precursor to L-ascorbic acid | Animal |
| L-gulono-1,4-lactone | Substrate for L-gulonolactone oxidase | Animal |
| D-glucuronic acid | Precursor in the animal pathway | Animal |
| L-galactose | Precursor in the plant pathway | Plant (Smirnoff-Wheeler) |
| L-galactono-1,4-lactone | Intermediate in the plant pathway | Plant (Smirnoff-Wheeler) |
| L-ascorbic acid (Vitamin C) | Final product | Both |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(3S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,4-5,7-8,10H,1H2/t2-,4-,5+/m0/s1 |
InChI Key |
PJBQWWHYTVYMLO-MDZRLIFHSA-N |
SMILES |
C(C(C1C(=O)C(C(=O)O1)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=O)[C@@H](C(=O)O1)O)O)O |
Canonical SMILES |
C(C(C1C(=O)C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Nomenclature, Stereochemical Characterization, and Conformational Analysis of L Xylo Hex 3 Ulonolactone
Systematic IUPAC Nomenclature and Stereochemical Conventions
The unambiguous identification of a chemical compound is rooted in its systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC). For L-xylo-hex-3-ulonolactone, the IUPAC name is (3S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione . nih.gov This name precisely describes the molecular structure, including its stereochemistry.
The stereochemical descriptors (3S, 5R, and 1S) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. mdpi.comdeepdyve.com This system assigns priorities to the four substituents attached to each chiral center based on atomic number. mdpi.comdeepdyve.com Once priorities are assigned, the molecule is oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority is clockwise, the configuration is designated 'R' (from the Latin rectus, meaning right); if it is counter-clockwise, it is 'S' (from the Latin sinister, meaning left). wikipedia.orgsfu.ca
| Component | Description |
|---|---|
| oxolane-2,4-dione | Indicates a five-membered ring (oxolane) containing two ketone groups at positions 2 and 4. |
| 3-hydroxy | A hydroxyl (-OH) group is attached to the third carbon of the oxolane ring. |
| 5-[(1S)-1,2-dihydroxyethyl] | A dihydroxyethyl group is attached to the fifth carbon of the oxolane ring. The stereochemistry at the first carbon of this ethyl group is 'S'. |
| (3S,5R) | Specifies the absolute configuration at the chiral centers on the oxolane ring. The third carbon has an 'S' configuration, and the fifth carbon has an 'R' configuration. |
Advanced Spectroscopic Approaches for Absolute Configuration Assignment
While the IUPAC name defines the absolute configuration, experimental verification is crucial. Advanced chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for this purpose. acs.orgrsc.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of molecules in solution. bruker.combruker.com For complex molecules like carbohydrates and their derivatives, VCD has proven to be a reliable method for determining absolute configuration without the need for crystallization. acs.org The comparison of the experimental VCD spectrum with the spectrum calculated for a specific enantiomer allows for an unambiguous assignment of the absolute configuration. rsc.org
Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, is particularly useful for analyzing molecules with chromophores. nih.govencyclopedia.pub The lactone carbonyl group in this compound is a chromophore that gives rise to characteristic ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the chiral centers in the vicinity of the chromophore. frontiersin.org For lactones, the n → π* transition, typically observed around 220 nm, is particularly sensitive to the conformation and absolute configuration of the ring. frontiersin.org
| Technique | Principle | Application to this compound |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides detailed information on the stereochemistry of the entire molecule in solution. Comparison with quantum chemical calculations of the predicted VCD spectrum for the (3S,5R,1S) configuration would confirm its absolute stereochemistry. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | The lactone carbonyl chromophore would produce characteristic Cotton effects. The sign and magnitude of these effects, particularly the n → π* transition, are indicative of the absolute configuration of the chiral centers in the lactone ring. |
Theoretical and Experimental Investigations of Conformational Dynamics
The biological activity and chemical reactivity of a molecule are not only determined by its static structure but also by its conformational dynamics. This compound, with its five-membered lactone ring and flexible dihydroxyethyl side chain, can exist in a variety of conformations in solution.
The five-membered γ-lactone ring is not planar and can adopt various puckered conformations, often described as envelope (E) or twist (T) forms. The specific preferred conformation is influenced by the nature and orientation of the substituents on the ring. acs.orgacs.org Theoretical studies, employing methods such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the relative energies of these different conformations and to predict the most stable conformers. sfu.cachemrxiv.org
Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational dynamics in solution. auremn.org.brnih.gov The measurement of coupling constants (J-values) between protons on the lactone ring and the side chain can provide information about the dihedral angles and, consequently, the preferred conformation. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, offering additional constraints for determining the three-dimensional structure and conformational preferences. nih.gov
| Method | Approach | Expected Insights |
|---|---|---|
| Theoretical Calculations (e.g., DFT) | Energy minimization and potential energy surface scans of various ring puckering and side-chain rotamers. | Identification of the lowest energy (most stable) conformations and the energy barriers between them. |
| NMR Spectroscopy (1H and 13C) | Measurement of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs). | Determination of dihedral angles and inter-proton distances, providing experimental evidence for the predominant conformation(s) in solution. |
Biosynthetic Pathways and Enzymatic Transformations Involving L Xylo Hex 3 Ulonolactone
L-Gulono-1,4-lactone Oxidation to L-xylo-hex-3-ulonolactone: The Role of L-Gulono-1,4-lactone Oxidase (L-Gulonolactone Oxidase, EC 1.1.3.8)
The oxidation of L-gulono-1,4-lactone is a critical step in the biosynthesis of L-ascorbic acid (vitamin C) in many animals and some plants. nih.govbasys2.ca This reaction is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO), which converts L-gulono-1,4-lactone into this compound (also referred to as 2-keto-gulono-γ-lactone). wikipedia.org This product then spontaneously isomerizes to form L-ascorbic acid without further enzymatic action. wikipedia.orguniprot.org The inability of certain mammals, including humans and guinea pigs, to synthesize their own vitamin C is due to the presence of a non-functional GULO gene. wikipedia.orgfrontiersin.org
Enzyme Kinetics and Reaction Mechanism of L-Gulono-1,4-lactone Oxidase
L-gulono-1,4-lactone oxidase is a flavoenzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. wikipedia.orgmdpi.com The enzyme catalyzes the oxidation of L-gulono-1,4-lactone by using molecular oxygen as an electron acceptor, which results in the production of this compound and hydrogen peroxide. wikipedia.orgmdpi.com The enzyme belongs to the aldonolactone oxidoreductase family and contains conserved domains, including an N-terminal FAD-binding region. mdpi.com
Kinetic studies of L-gulono-1,4-lactone oxidase from various sources have revealed differences in its affinity for its substrate. For instance, the recombinant rat GULO has a Michaelis constant (Km) for L-gulono-1,4-lactone of approximately 53.5 ± 5 µM for the full-length enzyme and 42 ± 6.3 µM for its C-terminal catalytic domain. mdpi.com In contrast, the enzyme from the fungus Grifola frondosa exhibits a much higher Km value of 24 ± 1 mM. nih.gov The enzyme from Mycobacterium tuberculosis, which functions as a dehydrogenase, has a Km of 5.5 mM for L-gulono-1,4-lactone. nih.gov
| Organism | Enzyme Type | Substrate | Km Value |
|---|---|---|---|
| Rat (recombinant, full-length) | Oxidase | L-gulono-1,4-lactone | 53.5 ± 5 µM |
| Rat (recombinant, C-terminal domain) | Oxidase | L-gulono-1,4-lactone | 42 ± 6.3 µM |
| Grifola frondosa | Oxidase | L-gulono-1,4-lactone | 24 ± 1 mM |
| Mycobacterium tuberculosis (Rv1771) | Dehydrogenase | L-gulono-1,4-lactone | 5.5 mM |
Comparative Enzymology Across Diverse Biological Systems (e.g., Mycobacterium tuberculosis, plants, animals)
While the oxidation of L-gulono-1,4-lactone is a conserved step in ascorbate (B8700270) biosynthesis in animals, the enzymes responsible for this conversion exhibit significant diversity across different biological systems.
Animals: In animals that synthesize vitamin C, such as rats, L-gulono-1,4-lactone oxidase is typically a membrane-bound enzyme located in the endoplasmic reticulum. unipv.it It functions as an oxidase, using oxygen as the electron acceptor. wikipedia.org
Mycobacterium tuberculosis: The bacterium Mycobacterium tuberculosis possesses a functional enzyme (Rv1771) for vitamin C synthesis. nih.gov This enzyme, however, is a dehydrogenase, not an oxidase, meaning it cannot use molecular oxygen as a substrate. nih.gov It specifically oxidizes L-gulono-1,4-lactone and utilizes electron acceptors like cytochrome c. nih.gov Notably, the mycobacterial enzyme shows no activity towards L-galactono-1,4-lactone, a substrate for some plant and animal oxidoreductases. nih.gov
Plants: The primary pathway for ascorbate biosynthesis in plants involves L-galactono-1,4-lactone dehydrogenase. nih.gov However, there is evidence for an alternative pathway involving L-gulono-1,4-lactone. frontiersin.orgnih.gov Plants like Arabidopsis thaliana have several homologs of GULO (AtGulLOs). nih.gov Studies on recombinant Arabidopsis GulLO enzymes have shown that they are specific for L-gulono-1,4-lactone but exhibit dehydrogenase activity rather than oxidase activity. nih.gov The catalytic efficiency of these plant enzymes appears to be low, suggesting that ascorbate synthesis through this pathway might be regulated at a post-transcriptional level. nih.gov
| Organism/System | Enzyme Name | Enzyme Type | Substrate Specificity | Electron Acceptor | Cellular Localization |
|---|---|---|---|---|---|
| Animals (e.g., Rat) | L-Gulono-1,4-lactone Oxidase (GULO) | Oxidase | L-gulono-1,4-lactone, other hexonic acid lactones | Oxygen | Endoplasmic Reticulum |
| Mycobacterium tuberculosis | L-Gulono-1,4-lactone Dehydrogenase (Rv1771) | Dehydrogenase | L-gulono-1,4-lactone (highly specific) | Cytochrome c | Membrane (predicted) |
| Plants (e.g., Arabidopsis thaliana) | L-Gulono-1,4-lactone Oxidase homologs (AtGulLOs) | Dehydrogenase | L-gulono-1,4-lactone (specific) | Cytochrome c | Mitochondria or Secretory Pathway (predicted) |
Genetic and Transcriptomic Regulation of L-Gulono-1,4-lactone Oxidase Expression
The expression of L-gulono-1,4-lactone oxidase and its homologs is subject to complex regulatory mechanisms at both the genetic and transcriptomic levels. In animals that cannot synthesize vitamin C, the GULO gene has accumulated mutations, rendering it a non-functional pseudogene. wikipedia.org
In plants, the regulation appears to be more dynamic. Overexpression of the rat GULO gene in various plant species, including tobacco, lettuce, and potato, has been shown to significantly increase the ascorbic acid content. frontiersin.orgresearchgate.net This suggests that the substrate, L-gulono-1,4-lactone, is available in these plants and that the enzyme is the limiting factor.
Transcriptomic analyses in fruits like tomato and kiwifruit have revealed that the expression of genes involved in ascorbate biosynthesis is co-regulated with genes related to hormone signaling (e.g., ethylene, ABA, gibberellin, and auxin) and oxidative stress responses. nih.govmdpi.com In tobacco cells, treatment with the plant hormone methyl jasmonate, which is involved in stress responses, led to increased transcript levels of a GULO homolog. tandfonline.com This indicates that the pathway involving L-gulono-1,4-lactone may be particularly important under specific developmental stages or environmental stress conditions. tandfonline.comfrontiersin.org The expression of some Arabidopsis GULO homologs is also noted to be highest in specific tissues, such as developing seeds, suggesting a specialized role. unimi.it
Involvement of this compound in D-Galactose Catabolism in Specific Organisms (e.g., Filamentous Fungi)
In some filamentous fungi, such as Aspergillus niger and Trichoderma reesei, this compound is a key intermediate in an alternative, oxidoreductive pathway for D-galactose catabolism. nih.govnih.gov This pathway converts D-galactose to D-fructose through a series of reduction and oxidation steps, with galactitol, L-xylo-3-hexulose (B1258493), and D-sorbitol as intermediates. nih.govnih.gov
Identification and Characterization of L-xylo-3-Hexulose Reductase
The conversion of L-xylo-3-hexulose to D-sorbitol is a crucial step in this fungal D-galactose catabolic pathway and is catalyzed by the enzyme L-xylo-3-hexulose reductase. nih.govnih.gov This enzyme was identified as the missing link in the pathway. nih.gov In T. reesei and A. niger, the genes encoding this reductase have been identified as lxr4 and xhrA, respectively. nih.govnih.gov Deletion of these genes impairs the ability of the fungi to grow on galactitol and reduces their growth on D-galactose. nih.govnih.gov
The L-xylo-3-hexulose reductase from T. reesei (LXR4) has been heterologously expressed and characterized. nih.gov The purified enzyme is NADP(H)-specific and demonstrates high specificity for L-xylo-3-hexulose. nih.gov Kinetic analysis of the purified LXR4 revealed a Km of 2.0 ± 0.5 mM and a Vmax of 5.5 ± 1.0 units/mg for L-xylo-3-hexulose. nih.govnih.gov The product of the reaction catalyzed by LXR4 has been confirmed to be D-sorbitol. nih.govnih.gov
Metabolic Flux Analysis in Relevant Microbial Systems
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing insights into the regulation and operation of metabolic pathways. frontiersin.org In the context of D-galactose catabolism in filamentous fungi, metabolic flux analysis could be employed to determine the in vivo activity and contribution of the oxidoreductive pathway, including the flux through the this compound intermediate.
While specific metabolic flux data for the this compound step in filamentous fungi is not extensively detailed in the available literature, studies on galactose metabolism in other microbes like Saccharomyces cerevisiae highlight the utility of this approach. frontiersin.org Such analyses can reveal how carbon is partitioned between different catabolic routes, such as the Leloir and the oxidoreductive pathways, under various growth conditions or in genetically modified strains. For filamentous fungi, a ¹³C-based metabolic flux analysis could quantify the proportion of D-galactose that is metabolized via the pathway involving L-xylo-3-hexulose reductase. This would be particularly valuable for understanding the physiological relevance of this alternative pathway and for metabolic engineering efforts aimed at optimizing the utilization of galactose-containing biomass. The co-regulation of D-galactose and L-arabinose catabolic pathways in fungi like Aspergillus nidulans further suggests a complex metabolic network where flux analysis could elucidate the interplay between different sugar utilization systems. osti.gov
Downstream Transformations of this compound and its Isomerization Pathways
Following its synthesis, this compound is a key intermediate that undergoes further chemical changes. The most prominent of these is its spontaneous isomerization to form L-ascorbic acid (Vitamin C). ethernet.edu.et This conversion is a critical step in the biosynthesis of Vitamin C in animals. ethernet.edu.et
In some filamentous fungi, a related compound, L-xylo-3-hexulose, which is the open-chain form of the lactone, is a substrate for L-xylo-3-hexulose reductase. This enzyme catalyzes the reduction of L-xylo-3-hexulose to D-sorbitol. nih.gov This reaction is part of an alternative pathway for D-galactose catabolism. nih.gov The product of this enzymatic reaction, D-sorbitol, can then be further metabolized. nih.gov
The table below summarizes the key downstream transformations involving this compound and its related open-chain form.
| Precursor | Enzyme/Process | Product | Organism/Context |
| This compound | Spontaneous Isomerization | L-ascorbic acid | Animals ethernet.edu.et |
| L-xylo-3-hexulose | L-xylo-3-hexulose reductase | D-sorbitol | Filamentous fungi (e.g., Aspergillus niger) nih.gov |
Alternative or Hypothetical Biosynthetic Routes Leading to Hexulonolactones
While the oxidation of L-gulono-γ-lactone is a primary route to this compound, alternative biosynthetic pathways exist in various organisms for the synthesis of ascorbic acid, which bypass this specific intermediate. These alternative routes highlight the evolutionary diversity in vitamin C production.
In photosynthetic eukaryotes, including land plants and some algae, the terminal enzyme in ascorbic acid biosynthesis is L-galactonolactone dehydrogenase (GLDH), which replaces the L-gulonolactone oxidase (GULO) found in many animals. nih.govelifesciences.org This evolutionary divergence uncoupled ascorbate synthesis from the production of hydrogen peroxide, a byproduct of the GULO reaction. elifesciences.org
Two notable alternative pathways that utilize GLDH are:
The D-mannose/L-galactose pathway: This is the primary and well-established pathway in plants. nih.gov It proceeds through intermediates such as D-mannose and L-galactose to form L-galactono-γ-lactone, which is then oxidized by GLDH to L-ascorbic acid. nih.govresearchgate.net
The D-galacturonic acid pathway: Identified in Euglena, this pathway converts D-galacturonic acid to L-galactonolactone, which then enters the final step of oxidation to ascorbic acid. elifesciences.org
Interestingly, while plants predominantly use the D-mannose/L-galactose pathway, they also possess GULO-like enzymes. nih.gov The presence of these enzymes suggests a hypothetical or minor alternative pathway in plants that might involve L-gulono-γ-lactone, the direct precursor to this compound. nih.gov Overexpression of rat GULO or an Arabidopsis thaliana GULO-like enzyme in plants has been shown to increase ascorbic acid production, lending support to the functionality of this alternative route. nih.gov
The table below outlines the key features of these alternative and hypothetical biosynthetic routes.
| Pathway Name | Key Intermediate(s) | Terminal Enzyme | Predominant Organism(s) |
| D-mannose/L-galactose pathway | D-mannose, L-galactose, L-galactono-γ-lactone | L-galactonolactone dehydrogenase (GLDH) | Plants elifesciences.orgnih.gov |
| D-galacturonic acid pathway | D-galacturonic acid, L-galactonolactone | L-galactonolactone dehydrogenase (GLDH) | Euglena, some stramenopile algae elifesciences.org |
| Hypothetical GULO-like pathway in plants | L-gulono-γ-lactone | L-gulono-γ-lactone oxidase (GULO)-like enzymes | Plants nih.gov |
Advanced Synthetic Methodologies and Chemical Derivatization of L Xylo Hex 3 Ulonolactone
Chemoenzymatic Synthesis Strategies Utilizing L-Gulono-1,4-lactone Oxidase or Related Enzymes
The biosynthesis of L-ascorbic acid in animals provides a direct enzymatic route to a precursor of L-xylo-hex-3-ulonolactone. The final step in this pathway is the oxidation of L-gulono-1,4-lactone, a reaction catalyzed by the flavin-dependent enzyme L-gulono-1,4-lactone oxidase (GLO). wikipedia.orgresearchgate.net This enzyme facilitates the conversion of L-gulono-1,4-lactone and molecular oxygen into this compound and hydrogen peroxide. wikipedia.org
Chemoenzymatic strategies leverage the high specificity of enzymes like GLO to achieve transformations that are often difficult to perform using traditional chemical methods. The enzymatic oxidation of L-gulono-1,4-lactone offers a highly efficient and stereospecific route to this compound. Researchers have explored the use of both isolated GLO and whole-cell systems expressing the enzyme for this conversion. nih.gov
The substrate specificity of GLO and related oxidases has also been investigated. While GLO is highly specific for L-gulono-1,4-lactone, some related enzymes from different organisms have shown activity on a broader range of substrates, opening up possibilities for the synthesis of novel lactone derivatives. wikipedia.org The operational stability of the enzyme and the need for cofactors are key considerations in designing efficient chemoenzymatic processes.
Table 1: Key Enzymes in the Chemoenzymatic Synthesis of L-ascorbic Acid Precursors
| Enzyme | Substrate | Product | Source Organism Example |
| L-Gulono-1,4-lactone oxidase (GLO) | L-Gulono-1,4-lactone | This compound | Rat liver |
| L-Galactono-1,4-lactone dehydrogenase | L-Galactono-1,4-lactone | L-Ascorbic acid | Plants (e.g., Arabidopsis thaliana) |
| 2,5-Diketo-D-gluconic acid reductase | 2,5-Diketo-D-gluconic acid | 2-Keto-L-gulonic acid | Corynebacterium sp. |
Total Synthesis Approaches to this compound from Chiral Precursors
The total synthesis of this compound and its isomers, such as L-ascorbic acid, often starts from readily available chiral precursors, most notably D-glucose. The renowned Reichstein process, a cornerstone of industrial vitamin C production, exemplifies this approach. nih.gov While the direct target of the Reichstein process is L-ascorbic acid, its core strategy of carbon chain manipulation and stereochemical inversion from a chiral starting material is highly relevant to the synthesis of this compound.
A common strategy involves the conversion of a C6 carbohydrate precursor, where the chirality at C4 and C5 of the target lactone is derived from the stereocenters of the starting sugar. acs.org Synthetic routes often involve a series of oxidation, reduction, and protection/deprotection steps to achieve the desired functionality and stereochemistry. For instance, the synthesis of L-ascorbic acid from D-glucose necessitates the inversion of the stereocenter at C5. acs.org
The synthesis of chiral γ-lactones, the core structure of this compound, is a well-established area of organic synthesis. rsc.orgnih.gov Methodologies such as asymmetric hydrogenation of γ-keto acids and enantioselective Michael additions have been successfully employed to construct these chiral motifs with high stereocontrol. rsc.orgnih.gov These approaches, starting from achiral or racemic precursors, offer alternative pathways to chiral lactones that could be further elaborated to yield this compound.
Table 2: Comparison of Synthetic Strategies for L-Ascorbic Acid and Related Lactones
| Strategy | Starting Material Example | Key Transformations | Advantages |
| Reichstein Process | D-Glucose | Reduction, microbial oxidation, acid-catalyzed cyclization | Industrially scalable, cost-effective |
| C1 + C5 Fragment Coupling | C5 sugar derivative | Grignard reaction, oxidation | Versatile for analog synthesis |
| C6 Chain Manipulation | D-Galacturonic acid | Oxidation, reduction, lactonization | Utilizes alternative chiral pool |
| Asymmetric Catalysis | γ-Keto acids | Asymmetric hydrogenation, lactonization | High enantioselectivity |
Regioselective and Stereoselective Functionalization of the Lactone Ring and Hydroxyl Groups
The presence of multiple hydroxyl groups with similar reactivity in this compound and its derivatives presents a significant challenge for regioselective functionalization. The development of methods for the selective protection and modification of these hydroxyl groups is crucial for the synthesis of novel analogs.
Much of the research in this area has focused on the closely related L-ascorbic acid. Strategies for the regioselective O-alkylation and acylation of ascorbic acid have been developed, often relying on the differential reactivity of the hydroxyl groups or the use of protecting groups. thieme-connect.comresearchgate.netgoettingen-research-online.de For example, the C5 and C6 hydroxyl groups can be selectively protected as an acetonide, allowing for subsequent modification of the C2 and C3 hydroxyls. researchgate.net Direct alkylation of unprotected ascorbic acid has also been achieved with high regioselectivity under specific reaction conditions. researchgate.netgoettingen-research-online.de
The enolic hydroxyl groups of the butenolide ring in ascorbic acid exhibit distinct reactivity, which can be exploited for selective functionalization. The development of these selective modification techniques for ascorbic acid provides a valuable toolbox that can be adapted for the regioselective and stereoselective functionalization of this compound, enabling the synthesis of a wide range of derivatives with tailored properties.
Synthesis of this compound Analogs and Structural Mimics
The synthesis of analogs and structural mimics of this compound is driven by the desire to explore the structure-activity relationships of this class of compounds and to develop novel molecules with potential applications in various fields. Given its close relationship to L-ascorbic acid, many synthetic efforts have focused on creating derivatives of vitamin C. nih.gov
Modifications to the L-ascorbic acid structure have been explored at various positions. Lipophilic derivatives have been synthesized by alkylating the hydroxyl groups, aiming to improve the compound's solubility in nonpolar environments. thieme-connect.comnih.gov The synthesis of C-5 and C-6 modified analogs has also been reported, where the dihydroxyethyl side chain is altered. researchgate.net
Furthermore, the synthesis of dehydroascorbic acid (DHA), the oxidized form of ascorbic acid, and its analogs has been a subject of interest. researchgate.netgoogle.comgoogle.comwikipedia.org DHA exists in equilibrium with several hydrated and dimeric forms, and understanding its chemistry is crucial for designing stable structural mimics. The synthetic strategies developed for these vitamin C analogs, including the use of protecting groups and selective transformations, provide a solid foundation for the design and synthesis of novel this compound mimics with diverse structural features.
Computational and Theoretical Studies of L Xylo Hex 3 Ulonolactone
Quantum Mechanical Investigations of Electronic Structure and Energetics
Quantum mechanical (QM) methods are fundamental to computational chemistry, allowing for the calculation of a molecule's electronic structure and energetic properties from first principles. schrodinger.com These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. For L-xylo-hex-3-ulonolactone, QM investigations would provide deep insights into its reactivity and stability.
Detailed research findings from QM studies could include the precise bond lengths and angles, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. While specific, in-depth QM research literature on this compound is not widely available, its fundamental properties have been computed and are available in public databases. nih.gov
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₆ | PubChem nih.gov |
| Molecular Weight | 176.12 g/mol | PubChem nih.gov |
| IUPAC Name | (3S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione | PubChem nih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |
| XLogP3-AA | -1.4 | PubChem nih.gov |
| Exact Mass | 176.03208797 Da | PubChem nih.gov |
These computed properties serve as a foundation for more advanced theoretical studies, providing the initial parameters for simulations and further electronic structure analysis.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rsc.org This technique allows for the exploration of a molecule's conformational space, revealing its preferred shapes and flexibility. For this compound, MD simulations would be particularly valuable for understanding its behavior in a biological environment, such as in an aqueous solution within a cell.
By simulating the interactions between this compound and surrounding water molecules, researchers can study its hydration shell and how solvent affects its structure and dynamics. rsc.org These simulations can reveal stable conformations, the dynamics of the dihydroxyethyl side chain, and the flexibility of the lactone ring. Such information is crucial for understanding how the molecule is recognized and processed by enzymes. The multiple hydroxyl groups and the lactone ring make it hydrophilic and capable of extensive hydrogen bonding, which MD simulations can model explicitly. vulcanchem.com
In silico Ligand-Enzyme Docking and Interaction Analysis (e.g., with L-Gulono-1,4-lactone Oxidase)
This compound is the product of the reaction catalyzed by L-Gulono-1,4-lactone Oxidase (GULO), a key enzyme in the biosynthesis of L-ascorbic acid in many vertebrates. ethernet.edu.etistex.fr In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.
Docking studies of this compound with the active site of GULO could elucidate the specific molecular interactions that stabilize the enzyme-product complex before its release. This analysis would identify key amino acid residues involved in binding through hydrogen bonds, and other non-covalent interactions. Understanding these interactions is fundamental to comprehending the enzyme's catalytic mechanism and substrate specificity. The GULO enzyme is part of the vanillyl alcohol oxidase (VAO) family of flavoenzymes, and computational studies can help compare its active site with other members of this family. nih.gov While a recombinant form of rat GULO has been shown to have enzymatic activity, detailed docking studies with its product, this compound, would provide further mechanistic insights. nih.gov
Retrosynthetic and Reaction Pathway Prediction Using Computational Tools
Retrosynthetic analysis is a method used by organic chemists to plan the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available precursors. the-scientist.com In recent years, computational tools, often leveraging artificial intelligence and machine learning, have been developed to automate and enhance this process. mdpi.comnih.gov
For this compound, its synthesis is primarily of biological interest, occurring as a single step in a larger biosynthetic pathway. It is formed via the oxidation of L-gulono-1,4-lactone. ethernet.edu.et Computational tools for reaction pathway prediction could be applied to this specific transformation. By analyzing the electronic and steric properties of the substrate and the known catalytic capabilities of oxidoreductases, these programs could predict the feasibility of this reaction and potentially identify alternative enzymatic or chemical routes. Furthermore, these computational methods can be used to explore and optimize reaction conditions in silico, potentially accelerating the development of novel biotechnological processes for producing valuable chemicals like L-ascorbic acid and its precursors. the-scientist.commdpi.comresearchgate.netresearchgate.net
Mechanistic Insights into the Biochemical and Cellular Roles of L Xylo Hex 3 Ulonolactone
Role as an Intermediate in L-Ascorbic Acid Biosynthesis in Plants and Animals (excluding human clinical outcomes)
In the majority of animals, the synthesis of L-ascorbic acid originates from D-glucose. core.ac.uk A key final step in this pathway is the oxidation of L-gulono-1,4-lactone. researchgate.net This reaction is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO), which is typically located in the microsomes of liver or kidney cells. mdpi.comnih.gov GULO facilitates the conversion of L-gulono-1,4-lactone to L-xylo-hex-3-ulonolactone. wikipedia.orgnih.govistex.fr This resulting compound, this compound, is unstable and spontaneously isomerizes to form L-ascorbic acid without the need for another enzyme. wikipedia.orgevcforum.net It is important to note that certain animal lineages, including primates (like humans), guinea pigs, and some bats, have lost the ability to synthesize their own ascorbic acid due to mutations in the GULO gene. wikipedia.orgelifesciences.orgelifesciences.org
Plants, on the other hand, primarily utilize a different pathway for L-ascorbic acid biosynthesis, known as the D-mannose/L-galactose pathway. oup.comfrontiersin.orgpnas.org This pathway does not involve this compound as an intermediate. nih.gov However, the existence of alternative or minor pathways in plants has been suggested. nih.govoup.com For instance, the introduction of the gene for L-gulono-1,4-lactone oxidase from animals into plants has been shown to increase vitamin C levels, suggesting that plants may have the precursor L-gulono-1,4-lactone available. researchgate.net
The enzymatic reaction catalyzed by L-gulono-1,4-lactone oxidase is detailed in the table below.
| Enzyme | Substrate | Product | Cofactor | Organism Type |
| L-gulono-1,4-lactone oxidase (GULO) | L-gulono-1,4-lactone | This compound | FAD | Animals |
Metabolic Significance in Microbial Systems (e.g., Saccharomyces cerevisiae, Mycobacterium tuberculosis)
This compound and related compounds play significant roles in the metabolism of various microorganisms.
In the context of the yeast Saccharomyces cerevisiae, this compound is recognized as a metabolite. nih.gov While S. cerevisiae does not synthesize L-ascorbic acid, it produces a related C5 analogue, D-erythroascorbic acid, through a pathway involving D-arabinono-1,4-lactone. nih.gov The metabolic network of S. cerevisiae is complex, and the precise roles of various sugar lactones are a subject of ongoing research. For instance, engineering S. cerevisiae to utilize xylose, a major component of lignocellulosic biomass, can involve oxidative pathways where intermediates structurally similar to hexulonolactones are formed. nih.gov
Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, possesses an enzyme with homology to animal L-gulono-1,4-lactone oxidase. ebi.ac.uk However, the M. tuberculosis enzyme, identified as Rv1771, is an L-gulono-1,4-lactone dehydrogenase. ebi.ac.uk This enzyme specifically oxidizes L-gulono-1,4-lactone but, unlike the animal oxidase, it cannot use molecular oxygen as a substrate. ebi.ac.uk Instead, it utilizes electron acceptors like cytochrome c. ebi.ac.uk This suggests that M. tuberculosis has the capacity to synthesize vitamin C, and this capability might be linked to its survival and pathogenesis, particularly in vitamin C-deficient hosts who are more susceptible to tuberculosis. ebi.ac.uk The presence of this pathway underscores the metabolic versatility of this pathogen.
Intermediary Metabolism in Specific Organisms and Model Systems
The study of this compound and its metabolic context extends to various model organisms. In filamentous fungi like Aspergillus niger and Trichoderma reesei, a related compound, L-xylo-3-hexulose (B1258493), is an intermediate in an alternative pathway for D-galactose catabolism. nih.gov In this pathway, L-xylo-3-hexulose is converted to D-sorbitol by the enzyme L-xylo-3-hexulose reductase. nih.govnih.gov This highlights how similar molecules can be channeled into different metabolic fates depending on the organism and its enzymatic repertoire.
The evolutionary divergence of ascorbic acid biosynthesis pathways is a fascinating area of study. While animals utilize the GULO-dependent pathway that produces this compound, photosynthetic eukaryotes like plants and euglenids have largely replaced GULO with L-galactonolactone dehydrogenase (GLDH). elifesciences.orgelifesciences.org This evolutionary shift uncoupled ascorbate (B8700270) synthesis from the production of hydrogen peroxide, a byproduct of the GULO reaction, which was likely a crucial adaptation for organisms performing photosynthesis. elifesciences.orgelifesciences.org
The table below summarizes the key enzymes and their products in the terminal steps of ascorbic acid synthesis in different organisms.
| Organism Group | Key Enzyme | Substrate | Immediate Enzymatic Product | Final Product |
| Animals | L-gulono-1,4-lactone oxidase (GULO) | L-gulono-1,4-lactone | This compound | L-Ascorbic Acid |
| Plants | L-galactono-1,4-lactone dehydrogenase (GLDH) | L-galactono-1,4-lactone | L-Ascorbic Acid | L-Ascorbic Acid |
| Mycobacterium tuberculosis | L-gulono-1,4-lactone dehydrogenase (Rv1771) | L-gulono-1,4-lactone | 2-keto-L-gulonolactone | L-Ascorbic Acid |
Enzymatic Interactions Beyond its Primary Biosynthetic Pathway
The reactivity of this compound is primarily defined by its role as a precursor to L-ascorbic acid. However, the enzymes that produce it, particularly L-gulono-1,4-lactone oxidase, belong to a broader family of aldonolactone oxidoreductases. mdpi.com These enzymes can sometimes exhibit activity with alternative substrates. For example, the yeast D-arabinono-1,4-lactone oxidase (ALO), which is involved in erythroascorbic acid synthesis, shares homology with GULO. wikipedia.org
Furthermore, the enzyme L-xylo-3-hexulose reductase found in filamentous fungi, which acts on a structurally similar substrate, demonstrates specificity for its substrate but can also interact with other sugar molecules like D-ribulose and L-xylulose, albeit with different efficiencies. nih.gov This suggests a degree of flexibility in the active sites of these enzymes, which could have implications for metabolic crosstalk and the evolution of new enzymatic functions. The study of these enzymatic interactions provides valuable insights into the evolution of metabolic pathways and the chemical logic that governs cellular processes. nih.gov
Advanced Analytical Techniques for L Xylo Hex 3 Ulonolactone Detection and Quantification in Complex Biological Matrices
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the identification and profiling of metabolites in complex biological extracts. arvojournals.org Its major advantage lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, providing a high degree of confidence in its identification. For L-xylo-hex-3-ulonolactone, with a monoisotopic mass of 176.03208797 Da, HRMS can effectively distinguish it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. creative-diagnostics.comnih.gov
Tandem mass spectrometry (MS/MS) further enhances specificity. In an MS/MS experiment, a specific precursor ion (in this case, the ion corresponding to this compound at m/z 177.0394 in positive mode, [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, which can be used for unambiguous identification and quantification, even in the presence of co-eluting interferences. nih.gov Techniques like liquid chromatography coupled with HRMS (LC-HRMS) are frequently employed for metabolomic studies, enabling the separation of metabolites prior to their detection and providing an additional layer of identification based on retention time. arvojournals.org
Table 1: Physicochemical Properties of this compound Relevant to Mass Spectrometry
| Property | Value | Source |
| Molecular Formula | C₆H₈O₆ | nih.gov |
| Average Molecular Weight | 176.12 g/mol | nih.gov |
| Monoisotopic Mass | 176.03208797 Da | nih.gov |
| IUPAC Name | (3S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Biological Extracts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. researchgate.net While specific NMR spectral data for this compound is not widely published, the application of standard NMR methods would be essential for its unequivocal structural confirmation in biological extracts. mdpi.com
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.govcdnsciencepub.com For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their stereochemical relationships. ¹³C NMR would identify all six carbon atoms, including the distinct signals for the two carbonyl carbons of the keto-lactone ring. cdnsciencepub.com
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure from complex spectra.
Correlation Spectroscopy (COSY) would establish ¹H-¹H spin-coupling networks, connecting adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC) is key for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in piecing together the carbon skeleton and confirming the position of the hydroxyl and keto functional groups on the lactone ring.
Metabolomic studies frequently use ¹H-NMR for both identifying and quantifying compounds in complex mixtures, such as fruit juices or cellular extracts, making it a suitable technique for analyzing this compound. mdpi.commdpi.com
Chromatographic Separations Coupled with Advanced Detection (e.g., LC-MS/MS, GC-MS)
To overcome the complexity of biological matrices, chromatographic separation is almost always coupled with an advanced detection method like mass spectrometry. scivisionpub.com The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the analyte's volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying non-volatile small molecules like this compound in samples such as plasma or tissue homogenates. mdpi.com The compound would first be separated from other matrix components on an LC column, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). Following separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and detected by a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. oregonstate.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds or those that can be made volatile through chemical derivatization. scivisionpub.com For a polar, non-volatile molecule like this compound, a derivatization step, such as silylation, is necessary to increase its volatility and thermal stability. GC-MS offers excellent chromatographic resolution, which is especially useful for separating stereoisomers. ebi.ac.uk Following separation on the GC column, the derivatized analyte enters the mass spectrometer (typically using electron ionization, EI), where it is fragmented to produce a characteristic mass spectrum for identification and quantification.
Table 2: Exemplary Parameters for Chromatographic-Mass Spectrometric Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Ionization | Detection Mode |
| LC-MS/MS | C18 Reversed-Phase or HILIC | Acetonitrile/Water with formic acid | ESI (Positive/Negative) | MRM |
| GC-MS | (5%-phenyl)-methylpolysiloxane | Helium | EI | Scan or SIM |
Development of Enzyme-Linked Assays for Biosynthesis Pathway Intermediates
One approach is to develop an assay for the enzyme responsible for its synthesis, L-gulono-γ-lactone oxidase (GULO). Indeed, sandwich ELISA kits are commercially available for the quantitative measurement of GULO concentrations in various biological samples, such as tissue homogenates and cell lysates. clockss.org These kits typically use a capture antibody coated on a 96-well plate to bind the GULO enzyme from the sample, which is then detected by a second, enzyme-conjugated antibody, producing a colorimetric signal proportional to the amount of enzyme present.
A second approach involves developing a competitive ELISA for this compound itself. assaygenie.com This format is well-suited for small-molecule antigens. biosynsis.comiacld.com In a hypothetical competitive ELISA, a known amount of labeled this compound would compete with the unlabeled compound in a sample for binding to a limited number of specific antibody sites. creative-diagnostics.com The resulting signal would be inversely proportional to the concentration of this compound in the sample. cellbiolabs.com While this requires the development of a specific monoclonal or polyclonal antibody against the small molecule, it would provide a high-throughput method for its direct quantification.
Furthermore, enzymatic activity assays that measure the end-product of the pathway, ascorbic acid, can serve as a proxy for the flux through the this compound intermediate. nih.gov
Future Research Directions and Unexplored Potential of L Xylo Hex 3 Ulonolactone
Integrated Omics Approaches (e.g., Metabolomics, Proteomics) for Holistic Understanding
A comprehensive understanding of the role of L-xylo-hex-3-ulonolactone requires a systems-level approach that moves beyond single-gene or single-pathway analysis. Integrated omics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit to build a holistic picture of the compound's function within a biological system. nih.govbohrium.comomu.edu.tr These high-throughput techniques can generate vast datasets that, when analyzed together, reveal complex regulatory networks and the interplay between metabolic and protein expression. nih.govmdpi.com
This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.gov However, its precise role and regulatory network in this industrially significant organism are not well understood. Future research could employ a multi-omics strategy to investigate yeast strains under conditions that modulate the production of this lactone. By correlating changes in the metabolome (the complete set of small-molecule metabolites) with changes in the proteome (the entire complement of proteins), researchers can identify enzymes, transporters, and regulatory proteins directly associated with this compound metabolism. nih.govnih.gov This approach can help elucidate its function, whether as a simple metabolic intermediate, a signaling molecule, or part of a stress-response system. omu.edu.tr
Furthermore, spatial omics techniques could be applied to plant tissues to map the distribution of this compound alongside related enzymes and metabolites in the ascorbic acid pathway, providing insights into its localized functions within cellular compartments or specific tissues. nih.gov
Table 1: Potential Applications of Integrated Omics in this compound Research
| Omics Approach | Objective | Potential Organism/System | Expected Outcome |
|---|---|---|---|
| Proteomics & Metabolomics | Identify enzymes and pathways interacting with this compound. | Saccharomyces cerevisiae | A detailed map of the metabolic network surrounding the compound, revealing its upstream and downstream connections. |
| Transcriptomics & Metabolomics | Uncover gene regulatory networks that respond to changes in this compound levels. | Actinidia (Kiwifruit) | Identification of transcription factors and signaling pathways involved in ascorbate (B8700270) biosynthesis and stress response. |
| Spatial Omics | Determine the subcellular or tissue-specific localization of the compound and its related enzymes. | Plant leaves/fruit | Insight into localized biochemical functions, such as antioxidant defense in specific cellular compartments. |
Engineering of Biosynthetic Pathways for Enhanced Production or Metabolic Diversion
Metabolic engineering provides a powerful framework for manipulating an organism's biochemical pathways to overproduce a desired compound or create novel molecules. researchgate.netmdpi.com For this compound, this approach holds promise for both enhancing its production for further study and for diverting metabolic flux to generate other valuable chemicals.
The compound is a known intermediate in one of the biosynthetic routes to L-ascorbic acid (Vitamin C) in plants. genome.jpelifesciences.org This pathway involves the enzyme-catalyzed conversion of L-gulono-1,4-lactone to this compound, which then spontaneously isomerizes to L-ascorbic acid. ethernet.edu.etuniprot.org One clear direction for future research is the targeted engineering of this pathway. For instance, overexpressing the gene for L-gulono-1,4-lactone dehydrogenase could increase the metabolic flux towards this compound. uniprot.org A study on lettuce demonstrated that overexpressing a related enzyme, L-galactono-1,4-lactone dehydrogenase, successfully increased ascorbate concentrations. researchgate.net
A more advanced strategy involves metabolic diversion. By identifying and subsequently down-regulating or knocking out the enzyme responsible for the next step in the pathway, it may be possible to cause this compound to accumulate within the cell. mdpi.com This accumulated intermediate could then be harvested or potentially serve as a precursor for other compounds. Furthermore, the entire biosynthetic pathway could be transferred to a microbial chassis like Saccharomyces cerevisiae or E. coli. researchgate.netd-nb.info These microorganisms are well-suited for industrial fermentation, and engineering them to produce this compound could enable sustainable, large-scale production from simple sugars. nih.govresearchgate.net
Table 2: Strategies for Engineering this compound Metabolism
| Engineering Strategy | Specific Action | Host Organism | Primary Goal |
|---|---|---|---|
| Pathway Upregulation | Overexpress the gene for L-gulono-1,4-lactone dehydrogenase. | Plants (e.g., Arabidopsis, Lettuce) | Enhanced production of this compound and downstream L-ascorbic acid. |
| Metabolic Diversion | Use CRISPR or RNAi to silence the enzyme that consumes this compound. | Plants or engineered microbes | Accumulation and isolation of pure this compound. |
| Heterologous Production | Transfer the relevant plant biosynthetic genes into a microbial host. | S. cerevisiae or E. coli | Create a microbial cell factory for scalable and sustainable production. |
| Precursor Supply Enhancement | Engineer central carbon metabolism to increase the pool of precursors like L-gulono-1,4-lactone. | S. cerevisiae | Boost overall pathway flux and final product titer. nih.gov |
Rational Design of Enzyme Inhibitors or Activators Targeting Hexulonolactone Metabolism
The targeted modulation of enzyme activity with small molecules is a cornerstone of modern biochemistry and drug discovery. nih.gov Applying the principles of rational design to the enzymes that produce and consume this compound could yield powerful chemical tools for studying its metabolism and function. uq.edu.au
Enzyme Inhibitors: The rational design of inhibitors requires detailed knowledge of the target enzyme's three-dimensional structure. nih.gov Future research should focus on identifying and crystallizing the key enzymes in the this compound pathway, such as L-gulono-1,4-lactone dehydrogenase. uniprot.org With a high-resolution structure, computational methods can be used to design specific, potent inhibitors that bind to the enzyme's active site. Such inhibitors would be invaluable for research, allowing scientists to block the pathway at a specific point and observe the resulting physiological and metabolic consequences, thereby clarifying the precise role of the metabolic flux through this compound.
Enzyme Activators: Conversely, enzyme activators could be designed to increase the catalytic rate of enzymes responsible for producing this compound. These molecules often bind to an allosteric site—a location on the enzyme distinct from the active site—inducing a conformational change that enhances its activity. Discovering or designing such activators could be an alternative or complementary strategy to genetic engineering for boosting the production of this compound in a biological system.
The development of these molecular probes would enable precise temporal control over the metabolic pathway, offering a more nuanced approach than permanent genetic modifications for studying the dynamic roles of this lactone.
Exploration of Novel Biochemical Functions in Diverse Biological Systems (non-clinical)
While its role as a precursor to ascorbic acid in some plants is established, the presence of this compound and related compounds in a variety of organisms suggests it may possess other, as-yet-undiscovered biochemical functions.
In filamentous fungi like Aspergillus niger and Trichoderma reesei, a related compound, L-xylo-3-hexulose (B1258493), is an intermediate in an alternative pathway for D-galactose catabolism. nih.gov A key future direction is to investigate whether this compound itself plays any role in fungal metabolism, perhaps as a signaling molecule related to carbon source sensing or as a secondary metabolite with specific bioactivity.
In plants, intermediates in metabolic pathways can sometimes have distinct biological activities. Research could explore whether this compound has its own antioxidant properties or if it functions as a signaling molecule in response to environmental stressors like high light, drought, or pathogen attack. Experiments could involve subjecting plants to various stress conditions and measuring the concentration of this compound to see if it accumulates independently of the final product, L-ascorbic acid.
Finally, its confirmed presence in Saccharomyces cerevisiae opens up a wide field of inquiry. nih.gov Given that this yeast does not follow the same ascorbic acid synthesis pathway as plants, the function of this compound in this organism is completely unknown. It could be a byproduct of another reaction, part of a detoxification pathway, or have a novel regulatory role. Unraveling this mystery could reveal new aspects of yeast metabolism.
Table 3: Potential Non-Clinical Functions and Research Approaches
| Biological System | Hypothesized Function | Experimental Approach |
|---|---|---|
| Filamentous Fungi (e.g., Aspergillus) | Signaling molecule for carbon source utilization. | Grow fungi on different sugars and use mass spectrometry to quantify lactone levels. |
| Plants (e.g., Actinidia, Arabidopsis) | Independent antioxidant or stress signaling molecule. | Apply abiotic (drought, UV light) or biotic (pathogen) stress and measure changes in its concentration via metabolomics. |
| Yeast (S. cerevisiae) | Role in an unknown metabolic or regulatory pathway. | Use omics analysis (see 8.1) on yeast mutants to identify genes correlated with its production/consumption. |
Q & A
Basic Research Questions
Q. What enzymatic synthesis pathways produce L-xylo-hex-3-ulonolactone, and how is FAD utilized in this process?
- Methodological Answer : this compound is synthesized via L-gulonolactone oxidase (EC 1.1.3.8), which catalyzes the oxidation of D-glucuronolactone using FAD as a cofactor. Researchers should assay enzyme activity by measuring hydrogen peroxide production (e.g., spectrophotometric detection at 240 nm) and validate FAD dependency via control experiments with cofactor-free conditions. Include kinetic parameters (e.g., , ) to quantify catalytic efficiency .
Q. What spectroscopic and chromatographic methods are effective for structural characterization and purity validation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm lactone ring conformation and substituent positions. Compare chemical shifts with literature data for analogous compounds.
- HPLC : Develop a reverse-phase method (C18 column, aqueous-organic mobile phase) with UV detection (200–220 nm) to assess purity. Validate using spiked samples of known impurities .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion ([M-H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of L-gulonolactone oxidase across varying experimental conditions?
- Methodological Answer :
- Variable Standardization : Control pH (optimal range: 7.0–7.5), temperature (25–37°C), and oxygen availability.
- Statistical Analysis : Apply ANOVA or mixed-effects models to compare datasets. Consider batch effects (e.g., enzyme purification protocols) and use meta-analysis to identify confounding variables.
- Reproducibility : Document protocols in line with guidelines for experimental replication (e.g., detailed enzyme source, buffer composition) .
Q. Which computational strategies are suitable for modeling interactions between this compound and its enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Parameterize FAD’s redox state and validate with mutagenesis studies (e.g., active-site residues).
- MAPP Algorithms : Apply machine learning-based tools to predict protein-ligand affinity and identify potential allosteric sites. Cross-validate predictions with kinetic inhibition assays .
- MD Simulations : Perform nanosecond-scale simulations (AMBER/CHARMM force fields) to study conformational changes during catalysis .
Q. How can analytical methods differentiate this compound from structurally similar lactones in complex mixtures?
- Methodological Answer :
- Chromatographic Separation : Optimize HPLC gradients using ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve polar lactones.
- Tandem MS/MS : Employ MRM (multiple reaction monitoring) transitions specific to this compound’s fragmentation pathway.
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic intermediates in biological matrices .
Q. What experimental designs are recommended for studying the metabolic fate of this compound in vitamin C biosynthesis pathways?
- Methodological Answer :
- Isotope Tracing : Use -labeled this compound in cell cultures (e.g., hepatocytes) to trace incorporation into ascorbate.
- Knockout Models : Employ CRISPR-Cas9 to silence L-gulonolactone oxidase in model organisms and monitor compensatory pathways via metabolomics.
- Enzyme Inhibition : Test competitive inhibitors (e.g., substrate analogs) to elucidate rate-limiting steps .
Methodological Notes
- Data Validation : Cross-reference findings with primary literature and ensure raw data (e.g., chromatograms, spectra) are archived in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for citing prior work (e.g., Beilstein Journal’s standards for compound characterization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
